dppf is an organometallic compound containing iron (Fe) sandwiched between two cyclopentadienyl (Cp) rings, known as ferrocene. It has two phosphine (PPh2 and PtBu2) groups attached to opposing Cp rings [1]. dppf is a type of ligand, a molecule that binds to a metal center in a complex molecule.
dppf was first synthesized in the 1960s [1]. Due to its unique structure and properties, dppf has become a valuable tool in scientific research, particularly in catalysis.
dppf has a sandwich-like structure with the Fe atom centered between two Cp rings. The phosphine groups (PPh2 and PtBu2) are attached to opposing Cp rings. This arrangement creates a bulky but electron-rich molecule due to the phenyl (Ph) and tert-butyl (tBu) groups on the phosphines [1].
The bulky groups contribute to the steric properties of dppf, which influence how it interacts with other molecules in a reaction. The electron-rich phosphines can donate electrons to a metal center, making dppf a good ligand for catalysis.
dppf is primarily used as a ligand in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Due to its steric and electronic properties, dppf is effective in various catalytic reactions, including:
For example, the Suzuki-Miyaura coupling reaction between phenylboronic acid and bromobenzene to form biphenyl can be catalyzed by PdCl2(dppf) [2].
Balanced chemical equation:
PhB(OH)2 + PhBr + PdCl2(dppf) -> 2PhPh + H2O + Pd(0) (byproduct)
The specific melting point, boiling point, and solubility data for dppf are not readily available. However, some general properties can be inferred based on its structure:
dppf should be handled with care following common laboratory safety practices for organometallic compounds. It is advisable to consult the safety data sheet (SDS) for specific handling and disposal procedures.
Here are some general safety concerns:
XylPhos finds significant application in various catalytic processes, including:
This reaction forms aryl-alkyl ethers by coupling alkoxysilanes with aryl halides. XylPhos, in combination with palladium, serves as an efficient catalyst for this reaction, enabling the synthesis of diverse aryl ethers under mild reaction conditions [].
XylPhos can act as a ligand for nickel catalysts used in the isomerization of alkenes. This process involves the rearrangement of the carbon-carbon double bond within an alkene molecule [].
XylPhos forms complexes with ruthenium alkylidene species, which are highly active catalysts for olefin metathesis reactions and norbornene polymerization. These reactions are crucial for the production of various polymers with specific properties [].